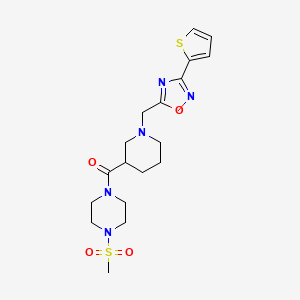![molecular formula C13H16N4O3 B3009031 2-(2-Hydroxyethylamino)-3-(2-hydroxyethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one CAS No. 615274-18-5](/img/structure/B3009031.png)
2-(2-Hydroxyethylamino)-3-(2-hydroxyethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyethylamino)-3-(2-hydroxyethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C13H16N4O3 and its molecular weight is 276.296. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Methylation of Pyrido[1,2-a]pyrimidine Derivatives
- Study Overview : Research by Ukrainets et al. (2015) focused on modifying the pyridine moiety of the molecule to optimize its biological properties. They investigated the analgesic properties of these derivatives.
- Key Findings : Modification led to increased biological activity in certain derivatives, suggesting potential for development as new analgesics.
Novel Heterocyclic Systems
- Study Overview : Research conducted by Roma et al. (1987) explored the reactivities of various substituted pyrido[1,2-a]pyrimidines.
- Key Findings : They created novel heterocyclic systems, highlighting the versatility of these compounds in synthesizing diverse molecular structures.
Pyrido[1,2-a]pyrimidin-4-one Derivatives as ALR2 Inhibitors
- Study Overview : A study by La Motta et al. (2007) investigated these derivatives as selective aldose reductase inhibitors with antioxidant activity.
- Key Findings : The compounds showed significant inhibitory potency and antioxidant properties, suggesting potential therapeutic applications.
Synthesis of Halogenated Derivatives
- Study Overview : Molnár et al. (2009) Molnár et al. (2009) focused on synthesizing halogenated derivatives of pyrido[1,2-a]pyrimidin-4-one.
- Key Findings : This study expanded the chemical diversity of pyrido[1,2-a]pyrimidin-4-one derivatives, which can be useful in various chemical and pharmaceutical applications.
Biological Activity of Pyrido[1,2-a]pyrimidines
- Study Overview : Harutyunyan (2016) Harutyunyan (2016) studied the condensation of pyrido[1,2-a]pyrimidines with aromatic aldehydes to synthesize fused polycyclic pyrimidines.
- Key Findings : These compounds exhibit a range of biological activities, such as antibacterial, antiviral, and antitumor properties.
Antimicrobial Activity of Derivatives
- Study Overview : Merja et al. (2004) Merja et al. (2004) synthesized and evaluated the antimicrobial activity of various pyrido[1,2-a]pyrimidine and isoxazoline derivatives.
- Key Findings : Their findings contribute to the potential use of these compounds in developing new antimicrobial agents.
Pyrido[1,2-a]pyrimidine Chemistry
- Study Overview : Elattar et al. (2017) Elattar et al. (2017) provided an overview of the synthetic procedures and reactions involving pyrido[1,2-a]pyrimidines since 2000.
- Key Findings : This review highlights the structural features and diverse methodologies in the chemistry of these compounds, indicating their broad applicability in scientific research.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-hydroxyethylamino)-3-(2-hydroxyethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c18-7-4-14-9-10-12(15-5-8-19)16-11-3-1-2-6-17(11)13(10)20/h1-3,6,9,15,18-19H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJDRFQTFZCLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C=NCCO)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3008949.png)
![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B3008950.png)


![2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3008956.png)
![5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B3008957.png)
![dimethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B3008960.png)
![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/no-structure.png)
![6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008965.png)
![N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3008966.png)
![[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea](/img/structure/B3008967.png)
![2,8,10-trimethyl-N-(1-phenylethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3008970.png)
